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Cat. No.: B15472134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 1-butyl-2-methyl-1H-pyrrole, a

substituted pyrrole derivative of interest in medicinal chemistry and materials science. Pyrrole

and its analogs are known to exhibit a wide range of biological activities, including anticancer,

antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document provides a

comprehensive overview of the synthesis and characteristic reactions of 1-butyl-2-methyl-1H-
pyrrole, supported by detailed experimental protocols and quantitative data.

Synthesis of 1-Butyl-2-methyl-1H-pyrrole
The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-

Knorr synthesis.[1][2][6][7][8][9][10] This reaction involves the condensation of a 1,4-dicarbonyl

compound with a primary amine, typically under acidic conditions or with a catalyst, to form the

pyrrole ring.

For the synthesis of 1-butyl-2-methyl-1H-pyrrole, the logical starting materials are 3-methyl-

2,5-hexanedione and n-butylamine.
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Figure 1: Paal-Knorr synthesis of 1-Butyl-2-methyl-1H-pyrrole.

General Experimental Protocol for Paal-Knorr Synthesis
The following is a generalized experimental protocol based on known procedures for similar

pyrrole syntheses.[9][11][12]

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 3-methyl-2,5-hexanedione (1.0 eq) and a suitable solvent (e.g., ethanol, acetic

acid, or an ionic liquid).[7]

Addition of Amine: Add n-butylamine (1.0-1.2 eq) to the solution.

Catalyst (Optional): An acid catalyst such as p-toluenesulfonic acid, a Lewis acid, or a solid-

supported catalyst can be added to accelerate the reaction.[6][12]

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (2-24

h), and the progress is monitored by thin-layer chromatography (TLC).

Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is

removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g.,

ethyl acetate) and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude product is purified by column chromatography on silica gel to afford
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the pure 1-butyl-2-methyl-1H-pyrrole.

Reactivity of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic

substitution reactions. The presence of the N-butyl and 2-methyl substituents influences the

regioselectivity of these reactions. The N-butyl group is an electron-donating group, further

increasing the electron density of the ring. The 2-methyl group also contributes to the electron

density and sterically hinders the C2 position to some extent.

Electrophilic Aromatic Substitution
Electrophilic substitution on N-alkylpyrroles typically occurs at the C2 (α) and C5 (α') positions.

In 1-butyl-2-methyl-1H-pyrrole, the C2 position is occupied, directing electrophilic attack

primarily to the C5 position, and to a lesser extent, the C3 and C4 (β) positions.

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic

rings using a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a

formamide such as N,N-dimethylformamide (DMF).[13][14][15][16][17] For 1-butyl-2-methyl-
1H-pyrrole, formylation is expected to occur predominantly at the C5 position.

1-Butyl-2-methyl-1H-pyrrole

1-Butyl-5-formyl-2-methyl-1H-pyrrole

Vilsmeier-Haack
Reaction

1. POCl₃, DMF
2. H₂O
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Figure 2: Vilsmeier-Haack formylation of 1-Butyl-2-methyl-1H-pyrrole.

General Experimental Protocol:

Reagent Preparation: In a cooled (0 °C) flask, slowly add phosphoryl chloride (1.1 eq) to

anhydrous DMF (solvent and reagent).
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Reaction: To this solution, add 1-butyl-2-methyl-1H-pyrrole (1.0 eq) dropwise, maintaining

the temperature at 0 °C.

Hydrolysis: After the reaction is complete (monitored by TLC), the mixture is carefully poured

onto crushed ice and neutralized with a base (e.g., sodium hydroxide solution).

Extraction and Purification: The product is extracted with an organic solvent, and the

combined organic layers are washed, dried, and concentrated. The crude product is purified

by column chromatography.

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring using an acyl halide or

anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[18][19][20] Similar to

formylation, acylation is expected to occur at the C5 position.
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Figure 3: Friedel-Crafts acylation of 1-Butyl-2-methyl-1H-pyrrole.

General Experimental Protocol:

Complex Formation: In a flask containing a solution of the acyl halide (1.0 eq) in a dry, non-

polar solvent (e.g., dichloromethane), add the Lewis acid (1.1 eq) at low temperature (e.g., 0

°C).

Reaction: Add a solution of 1-butyl-2-methyl-1H-pyrrole (1.0 eq) in the same solvent to the

reaction mixture.

Work-up and Purification: The reaction is quenched by the addition of water or dilute acid.

The product is then extracted, and the organic phase is washed, dried, and concentrated.

Purification is typically achieved by column chromatography.
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Cycloaddition Reactions
The pyrrole ring can participate in cycloaddition reactions, although its aromatic character can

make it less reactive than simple dienes. The N-butyl and 2-methyl groups can influence the

stereochemistry and regioselectivity of these reactions.

Pyrroles can act as dienes in [4+2] cycloaddition reactions with strong dienophiles, although

this often requires high temperatures or pressures due to the aromaticity of the pyrrole ring.[21]

[22][23][24][25] The reaction leads to the formation of a 7-azabicyclo[2.2.1]heptene derivative.

1-Butyl-2-methyl-1H-pyrrole
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[4+2] Cycloaddition

Dienophile
(e.g., Maleic Anhydride)
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Figure 4: Diels-Alder reaction of 1-Butyl-2-methyl-1H-pyrrole.

General Experimental Protocol:

Reaction Setup: A solution of 1-butyl-2-methyl-1H-pyrrole (1.0 eq) and the dienophile (e.g.,

maleic anhydride, 1.0-1.5 eq) in a high-boiling solvent (e.g., toluene, xylene) is prepared in a

sealed tube or a high-pressure reactor.

Reaction Conditions: The mixture is heated to a high temperature (typically >150 °C) for an

extended period.

Isolation: After cooling, the solvent is removed, and the product is isolated, often by

crystallization or chromatography.

Quantitative Data
While specific experimental data for 1-butyl-2-methyl-1H-pyrrole is not readily available in the

literature, the following table provides expected ranges and values for its key properties based
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on closely related compounds.

Property Expected Value/Range Reference Compound(s)

Molecular Formula C₉H₁₅N -

Molecular Weight 137.22 g/mol -

Boiling Point ~180-200 °C 1-Butylpyrrole, 2-Methylpyrrole

¹H NMR (CDCl₃, δ ppm)

Pyrrole H (C5) 6.5-6.7
1-Butyl-2,5-dimethyl-1H-

pyrrole

Pyrrole H (C3, C4) 5.8-6.2
1-Butyl-2,5-dimethyl-1H-

pyrrole

N-CH₂ 3.7-3.9 1-Butylpyrrole

Pyrrole-CH₃ 2.1-2.3 2-Methylpyrrole

Butyl Chain 0.9-1.8 1-Butylpyrrole

¹³C NMR (CDCl₃, δ ppm)

Pyrrole C2 128-132 2-Methylpyrrole

Pyrrole C5 118-122
1-Butyl-2,5-dimethyl-1H-

pyrrole

Pyrrole C3, C4 105-110
1-Butyl-2,5-dimethyl-1H-

pyrrole

N-CH₂ 45-50 1-Butylpyrrole

Pyrrole-CH₃ 12-15 2-Methylpyrrole

Butyl Chain 13-35 1-Butylpyrrole

Mass Spectrum (m/z)

137 (M⁺), fragments

corresponding to loss of butyl

and methyl groups

1-Butylpyrrole, 2-Methylpyrrole
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Biological Relevance
Pyrrole derivatives are a significant class of heterocyclic compounds with a broad spectrum of

biological activities. The incorporation of different substituents on the pyrrole ring can modulate

their pharmacological properties.

Anticancer Activity: Many substituted pyrrole derivatives have demonstrated potent

anticancer activity by targeting various cellular pathways, including tubulin polymerization

and hedgehog signaling.[1][2][3][6][11] The specific substitution pattern on the pyrrole ring is

crucial for the observed cytotoxicity against different cancer cell lines.

Antimicrobial Activity: Pyrrole-containing compounds have shown promising antibacterial and

antifungal activities.[4][5][26][27][28] The mechanism of action can involve the disruption of

microbial cell membranes or the inhibition of essential enzymes.

While the specific biological activity of 1-butyl-2-methyl-1H-pyrrole has not been extensively

reported, its structural similarity to other biologically active pyrroles suggests it could be a

valuable scaffold for the development of new therapeutic agents. Further screening and

structure-activity relationship (SAR) studies are warranted to explore its potential in drug

discovery.

Potential Biological Activities

1-Butyl-2-methyl-1H-pyrrole Scaffold
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Structural
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Figure 5: Potential biological activities of 1-Butyl-2-methyl-1H-pyrrole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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